molecular formula C18H19FN2O2 B3018390 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide CAS No. 1796970-75-6

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide

Cat. No.: B3018390
CAS No.: 1796970-75-6
M. Wt: 314.36
InChI Key: WREWEQAFRXHOSZ-UHFFFAOYSA-N
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Description

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl group and a 3-methoxypyrrolidin-1-yl substituent on the phenyl ring. This compound belongs to a class of molecules designed to modulate biological targets through interactions with proteins or enzymes, often via hydrogen bonding, hydrophobic, or steric effects conferred by its substituents. The methoxypyrrolidin group may enhance solubility or influence pharmacokinetic properties compared to simpler substituents.

Properties

IUPAC Name

3-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREWEQAFRXHOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated as a potential lead compound in the development of new pharmaceuticals, particularly targeting various receptors and enzymes involved in disease processes. Its fluorinated structure enhances lipophilicity and metabolic stability, which are advantageous for drug design.

Neuropharmacology

Research indicates that derivatives of this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders. The presence of the pyrrolidine moiety suggests possible interactions with dopamine and serotonin receptors, which are crucial in the management of conditions such as depression and schizophrenia.

Anticancer Activity

Preliminary studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms of action are still under investigation, but they may involve modulation of signaling pathways related to cell growth and survival.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of structurally similar compounds on neuronal cells exposed to oxidative stress. Results demonstrated that these compounds could significantly reduce cell death and enhance cell viability, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Antitumor Activity

Research conducted at a leading pharmaceutical institute examined the antitumor activity of related benzamide derivatives. The study utilized various cancer cell lines and found that certain modifications to the benzamide structure led to increased cytotoxicity against breast cancer cells, indicating a promising avenue for further exploration .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxypyrrolidine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and spectral characteristics:

Compound Substituents Melting Point Spectral Data Key References
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide (Target) 3-Fluoro benzoyl; 4-(3-methoxypyrrolidin-1-yl)phenyl Not reported Not reported N/A
(S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5g) 3-Fluoro benzoyl; 4-sulfamoylphenyl with 2-oxotetrahydrofuran 201–203°C [α]D = +9.3°; ¹H/¹³C-NMR, EI-MS, ESI-HRMS ()
3-Fluoro-N-(2-fluoro-4-(imidazolidin-2-ylideneamino)phenyl)benzamide (1i) 3-Fluoro benzoyl; 2-fluoro-4-imidazolidin-2-ylideneaminophenyl Not reported (beige solid) ¹H/¹³C-NMR (purified via recrystallization) ()
N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluoro-benzamide (VU0366248) 3-Cyano-5-fluoro benzoyl; 3-chloro-2-fluorophenyl Not reported Part of metabotropic glutamate receptor modulator studies ()
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)benzamide 3-Fluoro benzoyl; 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl Not reported Synonym listed with ChemSpider ID ()
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide 3-Fluoro benzoyl; 4-fluoro-3-(pyridin-3-yl-oxymethyl)phenyl Not reported Structure includes pyridinyloxy methyl group ()

Key Observations:

Fluorine at the 3-position is common across analogs, influencing electronic properties and metabolic stability.

Physicochemical Properties: Melting points vary widely: Sulfamoyl derivative 5g (201–203°C) vs. The pyridinyloxy methyl group in may enhance lipophilicity compared to the methoxypyrrolidin group.

Spectral and Structural Analysis :

  • 5g and 1i were characterized via NMR and mass spectrometry, confirming regiochemistry and purity ().
  • Overlapping aromatic signals in simpler analogs (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) complicate NMR assignments (), suggesting the methoxypyrrolidin group in the target compound may simplify spectral interpretation.

Biological Relevance :

  • While VU0366248 () and imidazolidin derivatives () show receptor-targeting activity, the biological profile of the target compound remains uncharacterized in the provided evidence.

Biological Activity

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}FN1_{1}O1_{1}
  • Molecular Weight : 285.35 g/mol

The presence of the fluorine atom and the methoxypyrrolidine moiety suggests potential interactions with biological targets, which may enhance its pharmacological profile.

Antiviral Activity

Recent studies have shown that derivatives of N-phenylbenzamide, including compounds similar to 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide, exhibit significant antiviral properties. For instance, a series of N-phenylbenzamides were evaluated for their efficacy against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Notably:

  • IC50_{50} values ranged from 5.7 to 12 µM for active compounds, indicating potent antiviral activity.
  • Compounds demonstrated lower cytotoxicity compared to established antiviral agents like pirodavir, suggesting a favorable therapeutic index .

The antiviral mechanism of N-phenylbenzamides appears to involve direct binding to viral capsids. Research indicates that these compounds stabilize the virus and inhibit uncoating, effectively preventing viral replication . The binding affinity is enhanced by specific structural features such as the presence of electron-withdrawing groups.

Study 1: Antiviral Efficacy Against EV71

In a controlled study, various N-phenylbenzamide derivatives were tested against multiple strains of EV71. The results indicated:

CompoundStrain TestedIC50_{50} (µM)TC50_{50} (µM)Selectivity Index
1eH5.7620109
1cSZ-9815>500>33
5eJS-52-312>500>41

These findings suggest that the introduction of specific substituents can significantly enhance antiviral activity while maintaining low toxicity .

Study 2: Anticancer Potential

Another area of investigation is the anticancer activity of related benzamide derivatives. Studies have reported that certain N-phenylbenzamides exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression .

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